molecular formula C4H8N2 B14486344 1,6-Diazabicyclo[3.1.0]hexane CAS No. 65186-38-1

1,6-Diazabicyclo[3.1.0]hexane

Cat. No.: B14486344
CAS No.: 65186-38-1
M. Wt: 84.12 g/mol
InChI Key: NHBJDIGRVMVSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Diazabicyclo[310]hexane is a bicyclic organic compound containing two nitrogen atoms within its structure

Preparation Methods

1,6-Diazabicyclo[3.1.0]hexane can be synthesized through several methods. One common approach involves the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . Another method includes the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . These methods provide efficient routes to produce the compound with varying yields and reaction conditions.

Chemical Reactions Analysis

1,6-Diazabicyclo[3.1.0]hexane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. .

Scientific Research Applications

Scientific Research Applications

Cycloaddition Reactions:
N,N'-cyclic azomethine imines (AMIs) can be generated in situ through the thermal opening of a C–N bond in the diaziridine ring of 6-aryl-substituted 1,5-diazabicyclo[3.1.0]hexanes or 7-aryl-substituted 1,6-diazabicyclo[4.1.0]heptanes .

  • These AMIs can undergo 1,3-dipolar cycloadditions with highly active dipolarophiles such as N-arylmaleimides, dialkyl fumarates, dicyanoethylene, diphenylcyclopropenone, aryl isocyanates, and aryl isothiocyanates .
  • Lewis acids can also catalyze the cleavage of the C–N bond in the diaziridine ring of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes to generate unstable AMIs .
  • Diazabicyclohexanes have been employed as precursors for 1,3-dipoles in both (3 + 2) and (3 + 3) cycloadditions .
  • Lewis acid-catalyzed reactions of diaziridines with donor–acceptor cyclopropanes and aziridines yield perhydropyridazine or triazine derivatives .

Synthesis of mGluR Modulators:

  • Functionalized bicyclo[3.1.0]hexane derivatives are useful as metabotropic glutamate receptor (mGluR) modulators .
    • These compounds can be used in treating psychiatric disorders like schizophrenia, anxiety, depression, bipolar disorder, and epilepsy, as well as neurological diseases such as drug dependence, cognitive disorders, Alzheimer's disease, Huntington's chorea, Parkinson's disease, cerebral ischemia, and head trauma .
  • Selective mGlu2 receptor agonists can be synthesized from 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylates bearing C4-thiotriazole substituents .
    • One such compound, (1R,2S,4R,5R,6R)-2-amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY2812223), has been shown to engage and activate central mGlu2 receptors in vivo .

Hypergolic Compounds:

  • 1,5-Diazabicyclo[3.1.0]hexane type compounds (DABHCs) have been identified as promising liquid hypergolic compounds .

Conformational Analysis:

  • Gas electron diffraction methods have been used to determine the gas-phase structures of dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexanes .
    • For example, 3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane exists as a mixture of chair and boat conformers, while 6,6-dimethyl-1,5-diazabicyclo[3.1.0]hexane has one stable conformation with a planar 5-ring .

Case Studies

Case Study 1: Enantioselective Cycloaddition
A catalytic enantioselective (3 + 2) cycloaddition of diazabicyclohexanes with chalcones has been achieved, demonstrating the utility of these compounds in synthesizing complex chiral molecules .

Case Study 2: mGlu2 Receptor Activation
(1R,2S,4R,5R,6R)-2-Amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid 14a (LY2812223) was cocrystallized with the amino terminal domains of human mGlu2 and mGlu3, and site-directed mutation studies clarified the molecular basis of its unique pharmacology . Evaluation in a rat model showed that this molecule activates central mGlu2 receptors in vivo .

Data Table

CompoundApplication
1,5-Diazabicyclo[3.1.0]hexane derivativesPrecursors for 1,3-dipoles in (3 + 2) and (3 + 3) cycloadditions
Functionalized bicyclo[3.1.0]hexane derivativesmGluR modulators for treating psychiatric and neurological disorders
1,5-Diazabicyclo[3.1.0]hexane type compoundsLiquid hypergolic compounds
Dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexanesConformational analysis using gas electron diffraction
LY2812223Selective mGlu2 receptor agonist

Mechanism of Action

The mechanism of action of 1,6-Diazabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can form stable complexes with metals, such as gold, which can influence its electrochemical behavior . The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

1,6-Diazabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:

Properties

CAS No.

65186-38-1

Molecular Formula

C4H8N2

Molecular Weight

84.12 g/mol

IUPAC Name

1,6-diazabicyclo[3.1.0]hexane

InChI

InChI=1S/C4H8N2/c1-2-4-5-6(4)3-1/h4-5H,1-3H2

InChI Key

NHBJDIGRVMVSMT-UHFFFAOYSA-N

Canonical SMILES

C1CC2NN2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.